REACTION_CXSMILES
|
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[CH:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>O>[CH3:1][C:6]1[CH2:5][CH2:4][CH2:3][CH:2]=1.[CH:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
With respect to the manner of the hydration reaction, there
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The hydration reaction
|
Type
|
CUSTOM
|
Details
|
to obtain a reaction mixture
|
Type
|
CUSTOM
|
Details
|
produced
|
Type
|
CUSTOM
|
Details
|
The oil phase is phase-separated from the aqueous phase
|
Type
|
CUSTOM
|
Details
|
provided to a separation step
|
Type
|
ADDITION
|
Details
|
The aqueous phase containing the hydration catalyst
|
Type
|
CUSTOM
|
Details
|
In the hydration reaction
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[CH:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>O>[CH3:1][C:6]1[CH2:5][CH2:4][CH2:3][CH:2]=1.[CH:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
With respect to the manner of the hydration reaction, there
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The hydration reaction
|
Type
|
CUSTOM
|
Details
|
to obtain a reaction mixture
|
Type
|
CUSTOM
|
Details
|
produced
|
Type
|
CUSTOM
|
Details
|
The oil phase is phase-separated from the aqueous phase
|
Type
|
CUSTOM
|
Details
|
provided to a separation step
|
Type
|
ADDITION
|
Details
|
The aqueous phase containing the hydration catalyst
|
Type
|
CUSTOM
|
Details
|
In the hydration reaction
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |